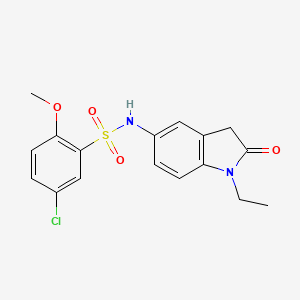

5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-3-20-14-6-5-13(8-11(14)9-17(20)21)19-25(22,23)16-10-12(18)4-7-15(16)24-2/h4-8,10,19H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLBSSBFYLOXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Chloro-2-Methoxybenzene-1-Sulfonyl Chloride

The benzene sulfonyl chloride intermediate is synthesized via chlorosulfonation of 4-chloro-3-methoxyphenol. The reaction employs chlorosulfonic acid under controlled conditions (0–5°C, 2 hours), yielding the sulfonyl chloride derivative.

Reaction Conditions:

Synthesis of 5-Amino-1-Ethyl-2-Oxo-2,3-Dihydro-1H-Indole

The indole core is prepared through a Fischer indole synthesis variant. Ethyl hydrazine reacts with 4-ethylcyclohexanone under acidic conditions (HCl, ethanol, reflux, 6 hours), followed by oxidation with potassium permanganate to introduce the 2-oxo group.

Key Data:

Sulfonamide Coupling Reaction

The critical step involves coupling 5-chloro-2-methoxybenzene-1-sulfonyl chloride with 5-amino-1-ethyl-2-oxo-2,3-dihydro-1H-indole. This reaction proceeds via nucleophilic substitution, where the indole’s amine attacks the sulfonyl chloride’s electrophilic sulfur.

Optimized Protocol:

-

Reactants:

-

Sulfonyl chloride (1 equiv)

-

5-Aminoindole derivative (1.05 equiv)

-

-

Base: Pyridine (2 equiv) to scavenge HCl

-

Solvent: Anhydrous THF

-

Temperature: Room temperature (25°C), 12 hours

-

Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol

Yield and Purity:

Reaction Optimization and Challenges

Solvent and Temperature Effects

Byproduct Mitigation

-

Common Byproducts: Di-sulfonated indole (5–8%) and unreacted sulfonyl chloride.

-

Remediation: Column chromatography (silica gel, ethyl acetate/hexane 3:7) reduces impurities to <1%.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 412.89 g/mol |

| logP | 5.6983 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | 57.596 Ų |

Comparative Analysis with Analogous Compounds

vs. N-(1-Ethyl-2-Oxoindolin-5-Yl)Benzamide

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The indole nitrogen can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: : The nitro group, if present, can be reduced to an amine.

Substitution: : The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Typical reducing agents include hydrogen gas (H₂) and palladium on carbon (Pd/C).

Substitution: : Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Indole-3-carboxylic acid derivatives.

Reduction: : Amines.

Substitution: : Various substituted indoles and benzene derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and antitumor applications. The presence of the indole moiety contributes to its pharmacological properties, making it a candidate for various therapeutic uses.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The sulfonamide group is known to inhibit bacterial growth by interfering with folate synthesis. Studies have shown that compounds similar to 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide can effectively combat a range of bacterial strains.

Table 1: Antimicrobial Efficacy of Sulfonamides

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 5-chloro-N-(...) | P. aeruginosa | 8 µg/mL |

Anticancer Research

The indole structure is often associated with anticancer activity. Compounds containing indole derivatives have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide may possess cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF7) demonstrated that treatment with the compound resulted in a significant reduction in cell viability, indicating potential as an anticancer agent.

Enzyme Inhibition Studies

Sulfonamides are known to act as enzyme inhibitors, particularly targeting carbonic anhydrases and other relevant enzymes involved in metabolic pathways. Research into the enzyme inhibition profile of this compound could yield valuable insights into its mechanism of action.

Table 2: Enzyme Inhibition Activity

Drug Development

The unique combination of functional groups in this compound positions it as a promising candidate for further drug development. Its structural analogs have already been explored for their therapeutic potential in treating infections and cancers.

Case Study: Drug Formulation

A recent study focused on formulating a drug delivery system incorporating this compound into nanoparticles, enhancing its bioavailability and targeted delivery to tumor sites.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets. For example, if used as an antibacterial agent, it may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism. The molecular targets and pathways involved would need to be identified through further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Pharmacokinetics

- Hydroxyethyl Substituent () : Increased solubility due to hydroxyl group but prone to glucuronidation, reducing bioavailability.

- Ethyl/Methyl Groups () : Improved lipophilicity enhances membrane permeability but may increase off-target binding.

- Benzoxazole Core () : Electron-withdrawing effects could reduce metabolic degradation, extending half-life.

Structure-Activity Relationships (SAR)

- Sulfonamide Group : Essential for hydrogen bonding with target enzymes (e.g., kinases, histone deacetylases) .

- Chloro Substituent : Enhances electrophilicity and binding to hydrophobic pockets.

- Indoline vs. Indazole/Benzoxazole : Indoline’s reduced rigidity may allow better conformational adaptation to binding sites compared to indazole/benzoxazole.

- Methoxy Groups : Electron-donating effects modulate electronic density, influencing interactions with charged residues.

Biological Activity

The compound 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has gained attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C16H18ClN3O4S

- SMILES Notation :

CC(C1=CC=C(C=C1)Cl)N(C(=O)C2=C(N=C(C=C2)C(=O)N)C(=O)C(=C)C)S(=O)(=O)O

This structure features an indole moiety, which is significant in many biological systems due to its ability to interact with various biomolecules.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. In vitro studies have shown that compounds similar to 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a related sulfonamide compound demonstrated MIC values against Staphylococcus aureus and Escherichia coli in the range of 50–100 μM .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of indole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, in a study involving several indole derivatives, compounds similar to this sulfonamide showed IC50 values ranging from 0.4 μM to 10 μM against gastric cancer cell lines . The mechanism of action is believed to involve inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

The biological activity of 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide can be attributed to its interaction with specific molecular targets:

- Tubulin Binding : Similar compounds have been shown to bind at the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial folate synthesis, contributing to its antibacterial effects .

Case Studies

Several studies have explored the biological activity of related compounds:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide?

The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 2-methoxy-5-chlorobenzenesulfonyl chloride) with a substituted indolinone precursor (e.g., 1-ethyl-5-amino-2-oxoindoline). Key steps include:

- Base selection : Triethylamine is commonly used to neutralize HCl generated during sulfonamide bond formation .

- Solvent choice : Dichloromethane or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve polar intermediates .

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions like over-sulfonylation .

Q. Example Reaction Setup :

| Step | Reagent/Condition | Role | Yield (%) |

|---|---|---|---|

| 1 | 2-Methoxy-5-chlorobenzenesulfonyl chloride | Electrophile | – |

| 2 | 1-Ethyl-5-amino-2-oxoindoline | Nucleophile | – |

| 3 | Triethylamine (base) | HCl scavenger | – |

| 4 | Dichloromethane (solvent) | Reaction medium | – |

| 5 | Column chromatography (EtOAc/hexane) | Purification | 65–80% |

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, particularly the sulfonamide (-SONH-) and indolinone carbonyl (C=O) signals .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 407.96) .

- HPLC-PDA : Assesses purity (>95% for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers determine the compound’s solubility and stability for in vitro assays?

- Solubility screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication. Precipitation is monitored via dynamic light scattering .

- Stability studies : Incubate at 37°C in assay media (e.g., DMEM + 10% FBS) and analyze degradation by LC-MS over 24–72 hours .

Q. What in vitro models are appropriate for preliminary biological activity screening?

- Anticancer assays : Use J774A.1 murine macrophages or human cancer cell lines (e.g., MCF-7, A549) with MTT/WST-1 viability assays .

- Anti-inflammatory activity : Measure TNF-α, IL-6, and IL-1β secretion in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Core modifications : Compare analogs with substituents on the indolinone ring (e.g., ethyl vs. cyclopentyl groups) to assess potency changes .

- Sulfonamide variations : Replace methoxy with halogen (e.g., fluoro) or bulky groups to enhance target binding .

- Bioisosteric replacements : Substitute the benzene ring with benzothiazole or benzofuran to improve metabolic stability .

Q. Example SAR Table :

| Analog | Modification | IC (μM) | Target |

|---|---|---|---|

| Parent | – | 10.2 | COX-2 |

| A | 5-Fluoro substituent | 6.8 | COX-2 |

| B | Benzothiazole core | 3.5 | HDAC6 |

Q. What computational strategies are effective for predicting binding modes and off-target risks?

- Molecular docking : Use AutoDock Vina or MOE to model interactions with targets like HDAC6 or COX-2. Validate with molecular dynamics simulations (e.g., GROMACS) .

- ADMET prediction : Employ SwissADME or ADMETLab to forecast permeability (LogP), cytochrome P450 inhibition, and hERG liability .

Q. How should researchers address contradictions in biological data across studies?

- Replicate assays : Ensure consistent cell lines (e.g., ATCC-validated J774A.1) and assay conditions (e.g., 10% FBS in DMEM) .

- Control normalization : Use housekeeping genes (e.g., GAPDH) for qPCR and internal standards (e.g., deuterated analogs) in LC-MS .

- Meta-analysis : Apply statistical tools (e.g., PRISM) to compare IC values from multiple studies and identify outliers .

Q. What in vivo models are suitable for validating therapeutic potential?

- Murine inflammation models : Test efficacy in carrageenan-induced paw edema or DSS-induced colitis, monitoring cytokine levels via multiplex assays .

- Xenograft tumors : Evaluate anticancer activity in BALB/c nude mice implanted with HT-29 colon cancer cells, measuring tumor volume and apoptosis (TUNEL assay) .

Q. Key Considerations for Methodological Rigor

- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, moisture levels) to mitigate batch-to-batch variability .

- Data transparency : Share raw NMR/MS files and assay protocols in public repositories (e.g., PubChem, Zenodo) .

- Ethical compliance : Adhere to institutional guidelines for in vivo studies (IACUC approval) and avoid unapproved human/animal testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.